

**Application Notes and Protocols: CT26 Tumor** 

# Inoculation and AH1 Treatment Model

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AH1       |           |
| Cat. No.:            | B15607418 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction: The CT26 murine colon carcinoma model is a widely utilized syngeneic model in cancer research, particularly for studying colorectal cancer and tumor immunology.[1] Derived from a BALB/c mouse, this cell line allows for the investigation of tumor-immune system interactions within an immunocompetent host.[1] A key feature of the CT26 model is its expression of the envelope protein gp70 from an endogenous murine leukemia virus.[2][3][4] The immunodominant peptide from this protein, gp70(423-431), is known as AH1 and serves as a critical tumor-associated antigen (TAA).[5][6][7] The AH1 peptide is presented by MHC class I molecules (H-2Ld) on tumor cells and antigen-presenting cells (APCs), making it a primary target for CD8+ cytotoxic T lymphocytes (CTLs).[4][5] Consequently, the CT26-AH1 model is an invaluable tool for evaluating the efficacy of immunotherapies, such as peptide vaccines and checkpoint inhibitors, designed to elicit or enhance anti-tumor T cell responses.[2]

# I. Experimental Protocols Protocol 1: CT26 Cell Culture and Preparation

This protocol outlines the steps for culturing CT26 cells and preparing them for in vivo inoculation.

## Materials:

CT26.WT mouse colon carcinoma cell line



- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS), sterile
- Hemocytometer or automated cell counter
- Centrifuge

### Procedure:

- Cell Culture: Culture CT26 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[8]
- Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
- Harvesting: Neutralize the trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge at 400 x g for 5 minutes.
- Cell Counting: Resuspend the cell pellet in PBS. Perform a cell count using a hemocytometer and assess viability with the trypan blue exclusion method. Viability should be >95%.
- Preparation for Inoculation: Centrifuge the required number of cells and resuspend them in sterile PBS at the desired concentration (e.g., 5 x 10<sup>6</sup> cells/mL for a 1 x 10<sup>6</sup> cell dose in 0.2 mL).[10] Keep the cell suspension on ice until inoculation.

## **Protocol 2: In Vivo Tumor Inoculation**

This protocol describes the subcutaneous inoculation of CT26 cells into BALB/c mice.

## Materials:



- 6-8 week old female BALB/c mice
- Prepared CT26 cell suspension
- 1 mL syringes with 27-gauge needles
- Animal clippers
- 70% ethanol

### Procedure:

- Animal Preparation: Acclimatize mice for at least one week before the experiment. Shave a small area on the right flank of each mouse.
- Inoculation: Gently restrain the mouse and clean the shaved area with 70% ethanol.
- Injection: Pinch the skin on the flank and inject 0.1-0.2 mL of the CT26 cell suspension (typically 0.5-2 x 10^6 cells) subcutaneously.[10][11] A small bleb should be visible under the skin.
- Monitoring: Return the mice to their cages and monitor them for any adverse reactions.
   Tumor growth should become palpable within 5-7 days.[9]

## **Protocol 3: AH1 Peptide Treatment**

This protocol details the preparation and administration of an **AH1** peptide-based vaccine. Note that **AH1** peptide alone is often poorly immunogenic and requires an adjuvant and/or a T helper epitope to be effective.[12][13]

### Materials:

- **AH1** peptide (SPSYVYHQF)
- T helper peptide (e.g., OVA(323-337) or a gp70-derived helper peptide)[12]
- Adjuvant (e.g., CpG oligodeoxynucleotides, incomplete Freund's adjuvant)
- Sterile PBS or saline



Syringes and needles

### Procedure:

- Vaccine Preparation: Dissolve the AH1 peptide and the T helper peptide in sterile PBS.
   Emulsify the peptide solution with an equal volume of adjuvant according to the manufacturer's instructions. A typical dose might be 100 µg of each peptide per mouse.
- Administration: Administer the vaccine (e.g., 100-200  $\mu$ L) via subcutaneous or intraperitoneal injection.
- Dosing Schedule: A common prophylactic schedule involves vaccinating mice 14 and 7 days before tumor challenge.[5] For a therapeutic setting, treatment can begin once tumors are established (e.g., 7-10 days post-inoculation).[14] Booster immunizations may be given every 7-14 days.

## **Protocol 4: Tumor Growth Monitoring**

This protocol covers the measurement and recording of tumor growth.

### Materials:

- Digital calipers
- Animal scale
- Recording log

## Procedure:

- Measurement: Measure the length (L) and width (W) of the tumors using digital calipers every 2-3 days.
- Volume Calculation: Calculate the tumor volume using the formula: Volume = (L x W^2) / 2.
- Body Weight: Record the body weight of each mouse at each measurement time point as an indicator of overall health and treatment toxicity.



• Ethical Endpoint: Establish an ethical endpoint for the experiment, such as a maximum tumor volume (e.g., 2000 mm³) or signs of distress, at which point the mice will be euthanized.

# Protocol 5: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol provides a general workflow for isolating and analyzing immune cells from CT26 tumors.

## Materials:

- Tumor dissociation kit (e.g., Miltenyi Biotec)
- GentleMACS Dissociator or similar
- Cell strainers (70-100 μm)
- · Red Blood Cell Lysis Buffer
- FACS buffer (PBS with 2% FBS, 1 mM EDTA)
- Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD8, anti-CD4, anti-FoxP3, anti-PD-1)
- Flow cytometer

### Procedure:

- Tumor Dissociation: At the experimental endpoint, euthanize the mice and excise the tumors.
   Mechanically and enzymatically dissociate the tumors into a single-cell suspension following the manufacturer's protocol for the dissociation kit.[15]
- Cell Filtration: Pass the cell suspension through a cell strainer to remove debris.
- RBC Lysis: If significant red blood cell contamination is present, treat the suspension with RBC Lysis Buffer.



- Cell Staining: Wash the cells with FACS buffer. Stain the cells with a cocktail of fluorescently
  conjugated antibodies against surface markers for 20-30 minutes on ice, protected from light.
  For intracellular markers like FoxP3, perform a fixation and permeabilization step according
  to the manufacturer's protocol.
- Data Acquisition: Wash the stained cells and resuspend them in FACS buffer. Acquire data on a flow cytometer.
- Data Analysis: Use software such as FlowJo to analyze the data. Gate on live, single, CD45+ cells to identify the immune infiltrate, followed by further gating to identify specific populations like CD8+ T cells, CD4+ helper T cells, and regulatory T cells.[11][16]

## **II. Data Presentation**

## **Table 1: Representative Tumor Growth Inhibition Data**

This table summarizes typical results for tumor volume in a therapeutic CT26-AH1 model.

| Treatment Group         | Day 15 Mean Tumor<br>Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
|-------------------------|-----------------------------------------|-------------------------------------|
| Vehicle (PBS)           | 1250 ± 150                              | -                                   |
| AH1 Peptide Vaccine     | 600 ± 95                                | 52%                                 |
| Anti-PD-1 Antibody      | 550 ± 80                                | 56%                                 |
| AH1 Vaccine + Anti-PD-1 | 250 ± 50                                | 80%                                 |

# Table 2: Typical Flow Cytometry Data for Tumor-Infiltrating Lymphocytes (TILs)

This table shows representative percentages of key immune cell populations within the CD45+ infiltrate of CT26 tumors following treatment.



| Treatment<br>Group         | % CD8+ of<br>CD45+ Cells | % CD4+<br>FoxP3- of<br>CD45+ Cells | % CD4+<br>FoxP3+ (Tregs)<br>of CD45+ Cells | CD8+/Treg<br>Ratio |
|----------------------------|--------------------------|------------------------------------|--------------------------------------------|--------------------|
| Vehicle (PBS)              | 15 ± 2.5                 | 10 ± 1.8                           | 5 ± 0.9                                    | 3.0                |
| AH1 Peptide<br>Vaccine     | 30 ± 4.1                 | 12 ± 2.0                           | 4 ± 0.7                                    | 7.5                |
| AH1 Vaccine +<br>Anti-PD-1 | 45 ± 5.3                 | 15 ± 2.2                           | 3 ± 0.5                                    | 15.0               |

# III. Visualizations Diagrams of Workflows and Signaling Pathways





Click to download full resolution via product page

Caption: Experimental workflow for the CT26 tumor inoculation and AH1 treatment model.





Click to download full resolution via product page

Caption: **AH1** antigen presentation and CD8+ T cell activation pathway.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. meliordiscovery.com [meliordiscovery.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Immunotherapy of CT26 murine tumors is characterized by an oligoclonal response of tissue-resident memory T cells against the AH1 rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Age-dependent tolerance to an endogenous tumor-associated antigen PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Molecular profile of tumor-specific CD8+ T cell hypofunction in a transplantable murine cancer model PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a metastatic murine colon cancer model PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Hypoestoxide inhibits tumor growth in the mouse CT26 colon tumor model PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immunization with a tumor-associated CTL epitope plus a tumor-related or unrelated Th1 helper peptide elicits protective CTL immunity PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elevated tumor-associated antigen expression suppresses variant peptide vaccine responses PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. crownbio.com [crownbio.com]
- 16. content.noblelifesci.com [content.noblelifesci.com]
- To cite this document: BenchChem. [Application Notes and Protocols: CT26 Tumor Inoculation and AH1 Treatment Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607418#ct26-tumor-inoculation-and-ah1-treatment-model]

## **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com